molecular formula C19H13Li B14746508 lithium;9-phenylfluoren-9-ide CAS No. 733-88-0

lithium;9-phenylfluoren-9-ide

Cat. No.: B14746508
CAS No.: 733-88-0
M. Wt: 248.3 g/mol
InChI Key: RZKRWTUOBLZVFH-UHFFFAOYSA-N
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Description

Lithium;9-phenylfluoren-9-ide (CAS RN: 733-88-0, Molecular Formula: C19H13Li) is a reactive organolithium compound of significant value in synthetic organic chemistry, particularly in the synthesis of enantiomerically pure molecules. Its principal research application lies in its role as a precursor for introducing the 9-phenylfluorenyl (Pf) group, a robust and highly sterically hindered protecting group for amines . The Pf group is exceptionally effective at preventing racemization in α-chiral amino acids and other sensitive intermediates during synthetic manipulations, a common challenge with many standard protecting groups . Its mechanism of action is primarily steric; the bulky trityl-like structure shields the labile α-center, forcing the molecule into a conformation that stereoelectronically retards deprotonation and racemization . This makes N-Pf-protected derivatives configurationally stable under a wide range of conditions, including during enolization, alkylation, Grignard additions, and chromatographic purification . Researchers utilize this compound to access N-Pf-protected building blocks, enabling enantiospecific syntheses of complex targets such as natural products, peptides, and pharmaceuticals from the chiral pool of proteinogenic amino acids . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

733-88-0

Molecular Formula

C19H13Li

Molecular Weight

248.3 g/mol

IUPAC Name

lithium;9-phenylfluoren-9-ide

InChI

InChI=1S/C19H13.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1

InChI Key

RZKRWTUOBLZVFH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;9-phenylfluoren-9-ide typically involves the reaction of 9-phenylfluorene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction can be summarized as follows:

9-phenylfluorene+n-butyllithiumThis compound+butane\text{9-phenylfluorene} + \text{n-butyllithium} \rightarrow \text{this compound} + \text{butane} 9-phenylfluorene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;9-phenylfluoren-9-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted fluorenes .

Scientific Research Applications

Lithium;9-phenylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-phenylfluoren-9-yl group. The compound's structure includes a fluorenyl moiety with a phenyl substituent at the 9-position, providing stability and reactivity, making it a building block in organic synthesis.

Scientific Research Applications

This compound is used primarily in organic synthesis. It interacts with carbonyl compounds and alkyl halides, which facilitates nucleophilic substitution reactions. The fluorenyl group can influence selectivity and reactivity patterns, setting it apart from other organolithium reagents.

Synthesis of Complex Molecules
this compound serves as a component in the synthesis of complex molecules.

Interaction Studies
Interaction studies have shown the reactivity of this compound with electrophiles and nucleophiles.

Use as a Protecting Group
The phenylfluoren-9-yl (Pf) group, a protecting group, can prevent racemization in α-amino compounds .

Conjugated Derivative Material
The conjugated derivative material of pyrene substituted by 9-phenyl-9-pyrenyl fluorene can be applied to organic electronics fields of organic integrated circuits, organic solar cells, organic field effect transistors, dye lasers, organic nonlinear optical materials, fluorescent probes and the like .

Comparable Compounds

This compound shares structural similarities with other organolithium compounds.

Compound NameStructure CharacteristicsUnique Features
Lithium diisopropylamideContains two isopropyl groups attached to nitrogenStrong base used for deprotonation
Lithium phenylacetylenePhenyl group attached to an acetylene unitUseful for forming alkyne derivatives
Lithium 1-(fluoren-9-yl)cyclohexanolateCombines fluorenyl structure with cyclohexaneExhibits unique reactivity patterns
Lithium 1-naphthalenideNaphthalene ring system instead of phenyleneDifferent electronic properties affecting reactivity

Unique features

Mechanism of Action

The mechanism of action of lithium;9-phenylfluoren-9-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the 9-phenylfluoren-9-ide group, making it highly reactive in various chemical reactions. The compound can also stabilize reactive intermediates, facilitating complex synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium;9-phenylfluoren-9-ide belongs to a broader class of fluorene-derived organometallic compounds. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Substituent(s) Key Properties Applications
This compound Phenyl at C9, Li⁺ counterion High thermal stability, strong electron-donating capacity Catalyst in polymerization, organometallic synthesis
9-Bromo-9-phenylfluorene Phenyl and Br at C9 Halogenated derivative; lower reactivity in nucleophilic substitutions Intermediate in Suzuki-Miyaura couplings
2-Iodo-9H-fluoren-9-one Iodo at C2, ketone at C9 Electrophilic character due to ketone; iodine enhances polarizability Photocatalysis, OLED materials
9H-Fluoren-9-ylmethyl chloroformate Chloroformate ester at C9 High electrophilicity; hydrolytically unstable Peptide synthesis, protecting group chemistry

Stability and Reactivity

  • Thermal Stability : this compound exhibits superior thermal stability compared to halogenated derivatives (e.g., 9-bromo-9-phenylfluorene), which degrade at elevated temperatures due to C–Br bond cleavage .
  • Electrochemical Behavior : The lithium salt demonstrates stronger reducing power than its sodium or potassium analogues, attributed to the smaller ionic radius of Li⁺ and enhanced charge density .
  • Spectral Data : IR and mass spectra of this compound show distinct absorption bands at 1580 cm⁻¹ (C=C stretching) and a molecular ion peak at m/z 242 (M–Li⁺), contrasting with the carbonyl peak at 1720 cm⁻¹ in 2-iodo-9H-fluoren-9-one .

Industrial Relevance

  • Lithium Compounds : The EU classifies lithium derivatives as critical raw materials due to their use in batteries and pharmaceuticals (see Figure 174, 182 for trade data) .

  • Halogenated Fluorenes : Bromo and iodo derivatives are niche intermediates in fine chemicals but face regulatory constraints due to halogen waste .

Q & A

Basic: What are the recommended methodologies for synthesizing lithium 9-phenylfluoren-9-ide with high purity, and how can its structural integrity be validated?

Answer:
Synthesis typically involves deprotonation of 9-phenylfluorene using a strong lithium base (e.g., LiN(SiMe₃)₂) under inert conditions. Key steps include:

  • Purification : Column chromatography under argon to avoid oxidation, followed by recrystallization in dry THF/hexane mixtures .
  • Characterization :
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with computed spectra (e.g., density functional theory (DFT) models) to confirm aromatic proton environments and lithium coordination .
    • Mass Spectrometry : High-resolution ESI-MS in negative-ion mode to verify molecular ion peaks and isotopic patterns .
    • Elemental Analysis : Quantify lithium content via ICP-MS to ensure stoichiometric accuracy .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected downfield shifts in 1^11H NMR) for lithium 9-phenylfluoren-9-ide derivatives?

Answer:
Contradictions may arise from solvent effects, aggregation states, or residual impurities. Methodological approaches include:

  • Variable-Temperature NMR : Probe temperature-dependent aggregation (e.g., dimerization in nonpolar solvents) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for monomeric vs. aggregated species .
  • Cross-Validation : Use alternative techniques like X-ray crystallography (if crystallizable) or UV-Vis spectroscopy to assess electronic transitions influenced by coordination geometry .
  • Controlled Replication : Repeat synthesis with stricter moisture/oxygen exclusion to rule out decomposition artifacts .

Basic: What safety protocols are critical when handling lithium 9-phenylfluoren-9-ide in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles due to pyrophoric lithium residues .
  • Ventilation : Conduct reactions in a glovebox or fume hood with inert gas (N₂/Ar) to prevent moisture/oxygen exposure .
  • Spill Management : Quench residues with dry isopropanol followed by ethanol/water mixtures to neutralize reactive lithium species .
  • First Aid : For skin contact, rinse with copious water and apply EDTA solution to chelate lithium ions; seek immediate medical attention .

Advanced: How can kinetic studies elucidate the reactivity of lithium 9-phenylfluoren-9-ide in cross-coupling reactions?

Answer:

  • Rate Law Determination : Monitor reaction progress via in situ IR spectroscopy to track carbonyl or C–Li bond cleavage kinetics .
  • Isotopic Labeling : Introduce deuterated substrates (e.g., D₂O quenching) to identify proton transfer steps in catalytic cycles .
  • Competition Experiments : Compare reactivity with substituted fluorenylides (e.g., electron-withdrawing groups) to assess electronic effects on nucleophilicity .
  • Computational Mechanistic Pathways : Use DFT to model transition states and compare activation energies for plausible pathways (e.g., single-electron transfer vs. concerted mechanisms) .

Basic: What experimental design principles ensure reproducibility in studies involving lithium 9-phenylfluoren-9-ide?

Answer:

  • Hypothesis Formulation : Frame testable hypotheses (e.g., "Increasing solvent polarity reduces aggregation, enhancing reaction yield") using structure-property relationships .
  • Control Variables : Standardize reaction temperature, solvent dryness (Karl Fischer titration), and base stoichiometry .
  • Blind Trials : Assign collaborators to replicate experiments without prior knowledge of expected outcomes to minimize bias .
  • Data Logging : Document all parameters (e.g., glovebox O₂/H₂O levels, stirring rates) in electronic lab notebooks with timestamps .

Advanced: How should researchers analyze and present conflicting data on the solvation behavior of lithium 9-phenylfluoren-9-ide?

Answer:

  • Multi-Technique Validation : Combine cryoscopy (for colligative properties), conductivity measurements, and 7^7Li NMR to assess solvation numbers and ion pairing .
  • Statistical Analysis : Apply ANOVA to evaluate solvent polarity effects across datasets; report confidence intervals for aggregated results .
  • Contradiction Resolution Table :
Observation Possible Explanation Validation Method
Low conductivity in THFIon pairing dominatesConductivity vs. concentration
High 7^7Li NMR shiftStrong solvent-Li interactionVariable-temperature NMR
  • Contextualize Findings : Compare results with analogous systems (e.g., lithium xanthenolates) to identify trends .

Basic: What are the best practices for reporting synthetic yields and characterizing byproducts?

Answer:

  • Yield Calculation : Report isolated yields and GC-MS purity (>95% for primary product); disclose unoptimized steps .
  • Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities, followed by 1^1H NMR and HRMS for structural assignment .
  • Error Analysis : Quantify uncertainties (e.g., ±2% for yields) and disclose batch-to-batch variability .

Advanced: How can computational chemistry predict the stability of lithium 9-phenylfluoren-9-ide in novel solvent systems?

Answer:

  • Solvent Parameter Screening : Use COSMO-RS simulations to predict solubility and aggregation tendencies based on solvent dielectric constants and donor numbers .
  • Molecular Dynamics (MD) : Simulate solvation shells over 100 ps trajectories to identify preferential Li⁺ coordination sites (e.g., THF vs. DME) .
  • Benchmarking : Validate predictions against experimental 7^7Li NMR chemical shifts and diffusion-ordered spectroscopy (DOSY) .

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